1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Overview
Description
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H9ClO. It is a chlorinated derivative of dihydronaphthalene and contains an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 3,4-dihydronaphthalene followed by formylation. The chlorination step typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The formylation step can be achieved using reagents like dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-Chloro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-Chloro-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These reactions involve the formation and breaking of chemical bonds, leading to the formation of new products.
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, leading to the formation of addition products.
Substitution: The chlorine atom can be replaced by other nucleophiles, resulting in substituted derivatives.
Comparison with Similar Compounds
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds such as:
1-Bromo-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine. Bromine is less reactive than chlorine in substitution reactions.
1-Chloro-2-naphthaldehyde: Similar structure but without the dihydro component. This compound has different reactivity due to the absence of the dihydro group.
3,4-Dihydronaphthalene-2-carbaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.
Uniqueness: The presence of both the chlorine atom and the aldehyde group in this compound makes it a versatile compound with unique reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRFPPIJEHQBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186308 | |
Record name | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-03-1 | |
Record name | 1-Chloro-3,4-dihydro-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3262-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3262-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QE2WH6M6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.